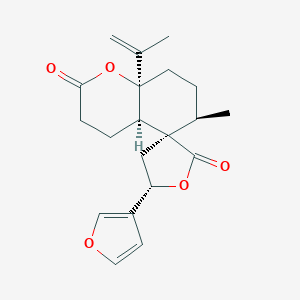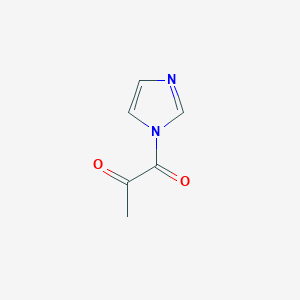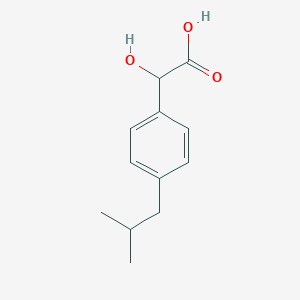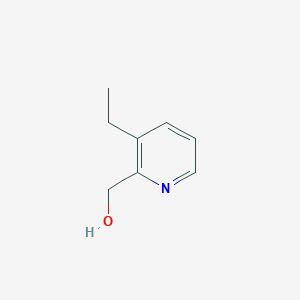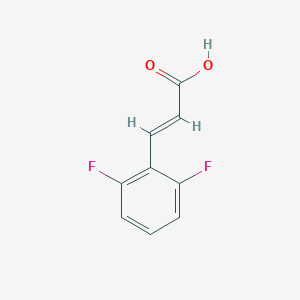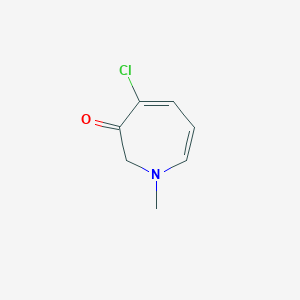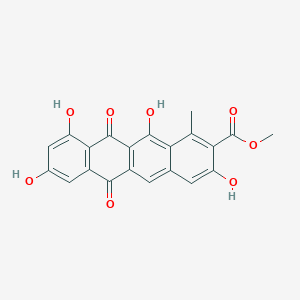
3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde (ETP) is a chemical compound that belongs to the pyrrole family. It is a yellow liquid with a strong odor and is widely used in the fragrance industry due to its pleasant smell. ETP has also been studied for its potential biological activities, including its antibacterial, anti-inflammatory, and antioxidant properties.
作用機序
The mechanism of action of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is not fully understood. However, it is believed that this compound exerts its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antibacterial and anti-inflammatory activities, this compound has been found to have antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inhibiting the production of pro-inflammatory cytokines in the brain.
実験室実験の利点と制限
One advantage of using 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde in lab experiments is its relatively low cost and easy availability. This compound is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, one limitation of using this compound is its strong odor, which can be unpleasant and may require special handling procedures.
将来の方向性
There are several future directions for the study of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde. One area of interest is the potential use of this compound as a natural preservative in the food industry. This compound has been shown to have antibacterial activity against foodborne pathogens, and its use as a preservative could help reduce the need for synthetic preservatives. Another area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects, and further studies could investigate its potential as a therapeutic agent for these diseases. Finally, further studies could investigate the potential use of this compound as a natural antioxidant in the cosmetic industry. This compound has been shown to have antioxidant activity, and its use in cosmetics could help reduce the need for synthetic antioxidants.
Conclusion:
In conclusion, this compound is a chemical compound with potential biological activities, including its antibacterial, anti-inflammatory, and antioxidant properties. This compound can be synthesized through a multistep process starting from 2,4,5-trimethylpyrrole. This compound exerts its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. This compound has a variety of biochemical and physiological effects, including its neuroprotective effects and its potential use as a natural preservative and antioxidant. Further studies are needed to fully understand the potential of this compound in various fields.
合成法
3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde can be synthesized through a multistep process starting from 2,4,5-trimethylpyrrole. The first step involves the alkylation of 2,4,5-trimethylpyrrole with ethyl bromide to form 3-ethyl-2,4,5-trimethylpyrrole. This intermediate is then oxidized with potassium permanganate to produce this compound.
科学的研究の応用
3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been studied for its potential biological activities, including its antibacterial, anti-inflammatory, and antioxidant properties. In a study conducted by Lee et al., this compound was found to have antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. This compound was also found to have anti-inflammatory activity by inhibiting the production of nitric oxide and pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
特性
CAS番号 |
105256-98-2 |
|---|---|
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC名 |
4-ethyl-1,3,5-trimethylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H15NO/c1-5-9-7(2)10(6-12)11(4)8(9)3/h6H,5H2,1-4H3 |
InChIキー |
MSDPXGKORKYFFW-UHFFFAOYSA-N |
SMILES |
CCC1=C(N(C(=C1C)C=O)C)C |
正規SMILES |
CCC1=C(N(C(=C1C)C=O)C)C |
同義語 |
1H-Pyrrole-2-carboxaldehyde,4-ethyl-1,3,5-trimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



